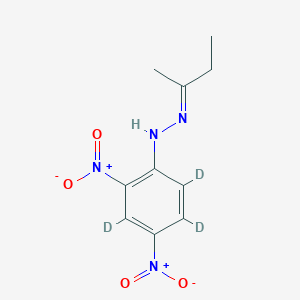

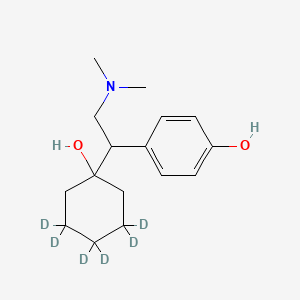

![molecular formula C19H17N7O2 B1147642 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol CAS No. 188112-92-7](/img/structure/B1147642.png)

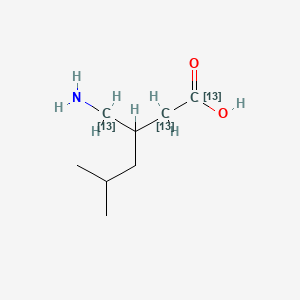

4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to a class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are known for their versatile pharmacological activities and are subjects of extensive synthetic and analytical studies. These compounds are of significant interest due to their structural complexity and potential biological activities.

Synthesis Analysis

The synthesis of related pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives typically involves tandem aza-Wittig and annulation reactions, providing a facile approach to these tricyclic compounds under mild conditions (Luo et al., 2020). Another method involves heterocyclization reactions of available carboxamides and aminopyrazoles, leading to derivatives with various substituents (Velihina et al., 2023).

Molecular Structure Analysis

Structural analysis of these compounds often employs X-ray crystallography, NMR spectroscopy, and computational methods to elucidate their complex tricyclic frameworks. These studies highlight the importance of specific substituents and structural motifs essential for biological activity and receptor binding (Baraldi et al., 2003).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including alkylation, acylation, and cyclocondensation, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships. The presence of multiple reactive sites, such as the furan and pyrimidine rings, enables a wide range of chemical modifications (Dolzhenko et al., 2009).

Scientific Research Applications

Abdelhamid et al. (2012) synthesized various derivatives, including naphtho[2,1-b]furan-2-yl)(8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone, demonstrating a new approach for the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing naphtofuran moiety, which could be significant in developing novel compounds with potential biological activities (Abdelhamid, Shokry, & Tawfiek, 2012).

Baraldi et al. (2003) focused on the design, synthesis, and biological evaluation of C9- and C2-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines as A2A and A3 adenosine receptors antagonists. This study highlights the potential use of such compounds in the development of selective antagonists for specific adenosine receptor subtypes (Baraldi et al., 2003).

Zhang et al. (2016) synthesized and characterized isomers of pyrazolo[1,5-a]pyrimidines derivatives, examining their antifungal activities. This research suggests potential applications of these compounds in antifungal treatments (Zhang, Peng, Wang, Wang, & Zhang, 2016).

Romdhane et al. (2016) prepared new pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives and evaluated their anti-acetylcholinesterase activity. Their findings indicate these compounds could be beneficial in treating conditions associated with acetylcholinesterase activity, such as Alzheimer's disease (Romdhane, Said, Cherif, & Jannet, 2016).

Future Directions

properties

IUPAC Name |

4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O2/c20-19-23-17-14(18-22-16(24-26(18)19)15-4-2-10-28-15)11-21-25(17)9-1-3-12-5-7-13(27)8-6-12/h2,4-8,10-11,27H,1,3,9H2,(H2,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDUXMMFIPBLRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN3C(=N2)C4=C(N=C3N)N(N=C4)CCCC5=CC=C(C=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl SCH 442416 | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

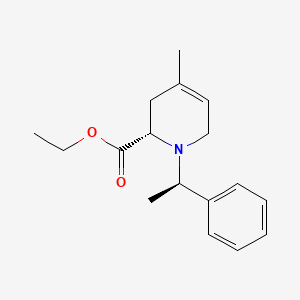

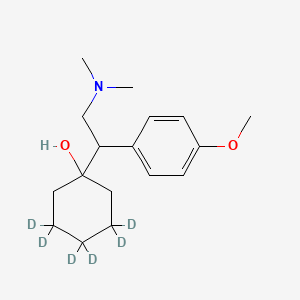

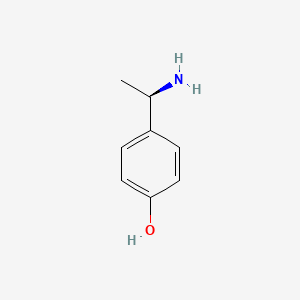

![(4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1147560.png)

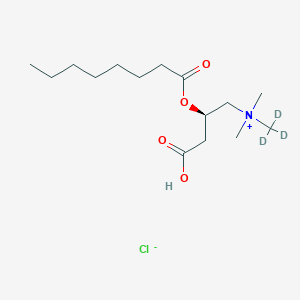

![1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine](/img/no-structure.png)